molecular formula C10H4ClF4N3O B1448583 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one CAS No. 1823188-43-7

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one

Cat. No. B1448583
CAS RN: 1823188-43-7
M. Wt: 293.6 g/mol
InChI Key: GWZBIIDOTGNDGU-UHFFFAOYSA-N
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Description

“2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one” is a halogenated pyridine derivative . It’s a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one”, is a key structural motif in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .


Molecular Structure Analysis

The molecular structure of “2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one” is characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The F atoms of the trifluoromethyl group are disordered over two sites in a 0.683 (14):0.317 (14) ratio .


Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, including “2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one”, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one” are derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47 Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20 Å) but the atom with the largest electronegativity (3.98) .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Research has explored the synthesis of related compounds, such as voriconazole, a broad-spectrum antifungal agent, demonstrating the importance of diastereoselective reactions and diastereomeric salt resolution processes in establishing stereochemistry (Butters et al., 2001). Similarly, the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, an important pyridine derivative, is valued for its role in pesticide production (Lu Xin-xin, 2006).

  • Structural Insights : Studies have also focused on the structural elucidation of compounds like fluazinam, revealing the importance of intermolecular hydrogen bonds and three-dimensional network formation in determining the compound's properties (Jeon et al., 2013).

  • Chemical Properties and Reactions : The development of synthetic methods for creating complex molecules, such as P2X7 receptor antagonists, highlights the versatility of related chemical frameworks in medicinal chemistry (Chrovian et al., 2018).

Applications in Pharmaceutical and Agrochemical Industries

  • Pharmaceutical Intermediates : Some studies focus on synthesizing intermediates for pharmaceutical applications, such as boronic acids, which are crucial for coupling reactions in drug synthesis (Liu Guoqua, 2014).

  • Agrochemicals : The role of electron-withdrawing substituents in determining the insecticidal activity of pyridine derivatives against pests like German cockroaches and houseflies has been examined, underscoring the compound's potential in developing new pesticides (Noriyasu et al., 2010).

  • Antioxidant and Antimicrobial Activities : Research into novel series of pyridine derivatives has revealed promising antioxidant and antimicrobial activities, suggesting potential applications in addressing oxidative stress and microbial infections (Bonacorso et al., 2015).

  • Electroluminescence and Solar Cells : The structural tuning of iridium complexes based on pyrimidine derivatives for use in dye-sensitized solar cells indicates the broader applicability of these compounds in materials science and renewable energy technologies (Han et al., 2019).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

“2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one” can cause serious eye irritation, skin irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of fluorinated organic chemicals, including “2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one”, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF4N3O/c11-5-1-4(10(13,14)15)2-16-7(5)8-17-3-6(12)9(19)18-8/h1-3H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZBIIDOTGNDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC=C(C(=O)N2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one
Reactant of Route 3
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one
Reactant of Route 4
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one
Reactant of Route 5
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one
Reactant of Route 6
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4(3H)-one

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